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carboxylic acid

Cat. No.: B1211882 Get Quote

An In-depth Technical Guide to the Synthesis and Characterization of 8-methoxy-4-oxo-1H-
quinoline-2-carboxylic acid

Introduction
The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry,

forming the core of numerous natural products and synthetic drugs with a wide array of

biological activities.[1] These nitrogen-containing heterocyclic compounds are known to

possess pharmacological properties including antimicrobial, antimalarial, anti-inflammatory, and

anticancer effects.[1][2] This technical guide focuses on a specific derivative, 8-methoxy-4-
oxo-1H-quinoline-2-carboxylic acid (also known as 4-hydroxy-8-methoxyquinoline-2-

carboxylic acid), providing a comprehensive overview for researchers, scientists, and drug

development professionals. The document details a plausible synthetic route, methods for

physicochemical and spectroscopic characterization, and the potential biological context of this

molecule.

Synthesis of 8-methoxy-4-oxo-1H-quinoline-2-
carboxylic acid
While numerous named reactions exist for the synthesis of the quinoline core, such as the

Gould-Jacobs and Pfitzinger reactions, they typically yield derivatives with substitution at the

C3 or C4 positions, respectively.[3][4] A direct, single-step synthesis for 8-methoxy-4-oxo-1H-
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quinoline-2-carboxylic acid is not prominently reported. Therefore, a logical and effective

multi-step pathway is proposed, beginning with the construction of a substituted 2-methyl-4-

quinolinone intermediate, followed by oxidation of the methyl group to the desired carboxylic

acid.

The proposed pathway involves a Conrad-Limpach-Knorr type synthesis followed by selective

oxidation.

Condensation: 2-methoxyaniline is reacted with a β-ketoester, such as ethyl acetoacetate, to

form an enamine intermediate.

Cyclization: The intermediate undergoes thermal cyclization at high temperatures to form 8-

methoxy-2-methylquinolin-4(1H)-one.

Oxidation: The methyl group at the C2 position is selectively oxidized using a strong

oxidizing agent, such as selenium dioxide (SeO₂) or potassium permanganate (KMnO₄), to

yield the final product, 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid.
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Caption: Proposed synthetic workflow for 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid.

Experimental Protocols: Synthesis
Protocol 1: Synthesis of 8-methoxy-2-methylquinolin-4(1H)-one (Intermediate)

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux

condenser, combine 2-methoxyaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic

amount of p-toluenesulfonic acid in toluene.
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Condensation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap,

indicating the formation of the enamine intermediate. Continue reflux until no more water is

evolved.

Solvent Removal: After the reaction is complete, cool the mixture and remove the toluene

under reduced pressure using a rotary evaporator.

Cyclization: Add the crude enamine intermediate to a high-boiling point solvent such as

Dowtherm A. Heat the mixture to approximately 250°C for 30-60 minutes.

Isolation and Purification: Cool the reaction mixture to room temperature. The product will

often precipitate. Dilute the mixture with a non-polar solvent like hexane to facilitate further

precipitation. Collect the solid product by vacuum filtration, wash thoroughly with hexane,

and dry. Recrystallize from ethanol or a similar solvent to obtain the purified intermediate.

Protocol 2: Oxidation to 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid (Final Product)

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the

intermediate 8-methoxy-2-methylquinolin-4(1H)-one (1.0 eq) in a suitable solvent such as

aqueous dioxane.

Addition of Oxidant: Add selenium dioxide (SeO₂, ~2.2 eq) to the solution.

Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-24

hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup: After completion, cool the mixture and filter to remove the black selenium

precipitate.

Isolation and Purification: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the

carboxylic acid product. Collect the solid by vacuum filtration, wash with cold water, and dry.

The crude product can be purified by recrystallization from a suitable solvent like

dimethylformamide (DMF) or an ethanol/water mixture.

Physicochemical and Spectroscopic
Characterization
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The identity and purity of the synthesized compound must be confirmed through a combination

of physicochemical and spectroscopic methods.

Data Presentation
Quantitative data for the target compound are summarized in the tables below.

Physicochemical properties are based on available supplier data, while spectroscopic

characteristics are predicted based on the analysis of structurally related quinoline derivatives.

[5][6]

Table 1: Physicochemical Properties of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Property Value Reference

CAS Number 2929-14-8 [5]

Molecular Formula C₁₁H₉NO₄ [5]

Molecular Weight 219.19 g/mol [5]

Appearance
Expected to be a solid (e.g.,

white to beige powder)
-

Melting Point ~200°C [5]

Boiling Point 407.1°C at 760 mmHg [5]

Density 1.402 g/cm³ [5]

Table 2: Predicted Spectroscopic Data for 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid
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Technique Expected Characteristics

¹H NMR

δ (ppm) in DMSO-d₆: ~13.0-14.0 (br s, 1H,

COOH), ~11.5-12.0 (br s, 1H, NH), ~7.0-8.0 (m,

4H, Ar-H), ~6.5 (s, 1H, H-3), ~3.9 (s, 3H, OCH₃).

Aromatic protons will show characteristic

coupling patterns.

¹³C NMR

δ (ppm) in DMSO-d₆: ~175 (C=O, quinolone),

~165 (C=O, acid), ~150-155 (C-O, methoxy),

~110-145 (aromatic carbons), ~100 (C-3), ~56

(OCH₃).

FT-IR

ν (cm⁻¹): ~3200-2500 (broad, O-H of carboxylic

acid), ~3100 (N-H stretch), ~1720 (C=O stretch,

acid), ~1660 (C=O stretch, quinolone amide),

~1600, 1550 (C=C aromatic), ~1250 (C-O

stretch, ether).

Mass Spec. (MS)
m/z (ESI⁻): [M-H]⁻ at 218.04. m/z (ESI⁺):

[M+H]⁺ at 220.06.

Experimental Protocols: Characterization
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for

¹³C NMR. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in

a clean NMR tube.

Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Standard

acquisition parameters for ¹H, ¹³C, and 2D experiments (e.g., COSY, HSQC) should be used

to confirm the structure.

Protocol 4: Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of

the dry sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a

thin, transparent disk.
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Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over a range of

4000-400 cm⁻¹.

Protocol 5: Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile.

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion using

an electrospray ionization (ESI) source. Acquire spectra in both positive and negative ion

modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions.

Biological and Pharmacological Context
The 4-oxo-quinoline core is a well-established pharmacophore associated with a multitude of

biological activities. Derivatives are known to function as anticancer, antibacterial, and anti-

inflammatory agents.[1][2] The mechanism of action for many quinoline-based drugs involves

interaction with key biological macromolecules. For example, their planar structure allows them

to intercalate with DNA, while the functional groups can form crucial hydrogen bonds or chelate

metal ions within the active sites of enzymes.[2] The specific combination of a carboxylic acid

at the C2 position, a methoxy group at C8, and the 4-oxo functionality in the target molecule

suggests potential for selective biological activity, warranting further investigation in drug

discovery programs.
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Caption: Logical relationships of the 4-oxo-quinoline scaffold to biological activities.

Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization

of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid. By employing a multi-step synthetic

strategy involving the construction and subsequent oxidation of a 2-methyl-4-quinolinone

intermediate, the target compound can be reliably produced. Detailed protocols for synthesis

and for characterization by NMR, FT-IR, and mass spectrometry provide a practical framework

for researchers. The established importance of the quinolinone scaffold in drug discovery

underscores the value of this derivative as a candidate for further biological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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